2-(2,5-Dioxopyrrolidin-3-yl)acetic acid
Description
Historical Trajectory and Significance of the Succinimide (B58015) Motif in Chemical Research
The succinimide motif, a five-membered ring known chemically as pyrrolidine-2,5-dione, is a heterocyclic compound that has long captured the attention of chemists and pharmacologists. nih.govnih.gov Historically, its significance is rooted in its presence in a variety of biologically active natural products and its establishment as a "privileged scaffold" in medicinal chemistry. This designation is due to its ability to interact with multiple biological targets, leading to a wide spectrum of pharmacological activities. nih.gov
The most prominent historical application of the succinimide motif is in the development of anticonvulsant drugs. researchgate.net Medications such as ethosuximide, phensuximide, and methsuximide (B1676420) are foundational examples that established the therapeutic potential of this chemical class in treating seizure disorders. nih.gov Beyond epilepsy, research has demonstrated that derivatives of the succinimide core possess a vast array of biological properties, including:
Anticancer nih.gov
Anti-inflammatory
Analgesic researchgate.net
Antimicrobial
Antipsychotic
The high chemical reactivity of the succinimide ring, owing to its carbonyl and methylene (B1212753) groups, makes it a versatile starting point for organic synthesis. mdpi.com This has cemented its role not only in drug discovery but also in the creation of specialized polymers and as linkage agents in biochemical assays. mdpi.com
The Role of 2,5-Dioxopyrrolidin-3-yl Acetic Acid within Modern Organic and Medicinal Chemistry Endeavors
Within the broader family of succinimides, 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid and its isomers serve as pivotal intermediates in the synthesis of highly functionalized molecules. The presence of a carboxylic acid group provides a reactive handle for chemists to elaborate the core structure, building more complex derivatives through reactions like amidation. nih.govmdpi.com This strategic placement of a functional group allows the succinimide scaffold to be integrated into larger molecular designs, particularly in the creation of hybrid compounds that combine multiple pharmacophoric elements. nih.gov
In modern medicinal chemistry, this specific structural motif is instrumental in the development of next-generation anticonvulsant and antinociceptive (pain-relieving) agents. mdpi.com Researchers synthesize derivatives by creating the succinimide-acetic acid core first, often through the condensation of a substituted succinic acid with an amino acid like glycine. mdpi.comnih.gov This intermediate is then coupled with other chemical moieties, such as arylpiperazines, to produce a library of new chemical entities for pharmacological screening. mdpi.com
For example, a study focused on new anticonvulsant agents prepared a series of amides derived from 3-(substituted-phenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acids. The acetic acid intermediate was a crucial precursor, enabling the final coupling step to generate the target molecules. mdpi.com The research demonstrated that specific derivatives exhibited potent anticonvulsant activity in established preclinical models, highlighting the value of the parent acetic acid compound as a foundational building block.
Table 1: Synthesis Pathway for Anticonvulsant Candidates
| Step | Reactants | Product | Purpose | Reference |
| 1 | Substituted Succinic Acid, Aminoacetic Acid | 3-(Aryl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid | Creation of the key intermediate with a reactive carboxylic acid group. | mdpi.com |
| 2 | Acetic Acid Intermediate, Arylpiperazine, CDI | Final Amide Derivatives | Coupling of the core scaffold with a secondary amine to produce a library of test compounds. | mdpi.com |
Overview of Interdisciplinary Research Themes Pertaining to this compound and its Derivatives
The study of this compound and its derivatives is not confined to a single scientific discipline. Instead, it fosters a range of interdisciplinary collaborations and research themes.
Medicinal Chemistry and Pharmacology: This is the most prominent area of research, focusing on the design, synthesis, and evaluation of novel compounds for therapeutic use. mdpi.comnih.gov Researchers perform extensive structure-activity relationship (SAR) studies to understand how modifications to the succinimide-acetic acid backbone affect biological activity and safety profiles. nih.gov
Organic Synthesis and Catalysis: The creation of complex succinimide derivatives drives innovation in synthetic organic chemistry. acs.org This includes the development of efficient, stereoselective methods for constructing the succinimide ring and for performing subsequent modifications. mdpi.com Recent approaches have utilized advanced catalytic systems, such as rhodium(III) catalysis, to install succinimide scaffolds onto other bioactive molecules. nih.gov
Neuroscience and Molecular Biology: To understand how these compounds work, neuroscientists investigate their mechanisms of action at the molecular level. For many succinimide-based anticonvulsants, research has pointed to interactions with voltage-gated sodium and calcium ion channels in neurons. nih.govmdpi.com These fundamental studies are crucial for optimizing drug candidates and understanding the pathophysiology of neurological disorders.
Biochemistry and Materials Science: The inherent reactivity of the succinimide ring and its derivatives opens avenues in other fields. The related maleimide (B117702) structure, which can be derived from succinimide, is widely used in bioconjugation chemistry to link proteins and other biomolecules. broadpharm.com The core structure is also explored in materials science for the development of new polymers and functional materials. nih.gov
Table 2: Investigated Molecular Targets for Succinimide Derivatives
| Molecular Target | Therapeutic Area | Description | Reference |
| Voltage-Gated Sodium Channels | Epilepsy, Neuropathic Pain | These channels are critical for neuronal excitability. Blocking them can reduce seizure activity and pain signaling. | nih.govmdpi.com |
| L-type Calcium Channels | Epilepsy | These channels are involved in neurotransmitter release and neuronal firing. Modulation can impact seizure thresholds. | mdpi.com |
| GABA Transporter Type 1 (GAT-1) | Epilepsy | Inhibition of GABA reuptake increases the concentration of this primary inhibitory neurotransmitter in the synapse. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c8-4-1-3(2-5(9)10)6(11)7-4/h3H,1-2H2,(H,9,10)(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOBSJLBSQRFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283473, DTXSID20990732 | |
| Record name | (2,5-dioxopyrrolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Hydroxy-2-oxo-3,4-dihydro-2H-pyrrol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20990732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6324-87-4, 705279-41-0 | |
| Record name | NSC31727 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,5-dioxopyrrolidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Hydroxy-2-oxo-3,4-dihydro-2H-pyrrol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20990732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2,5 Dioxopyrrolidin 3 Yl Acetic Acid
Foundational Synthetic Pathways to 2-(2,5-Dioxopyrrolidin-3-yl)acetic Acid
The construction of the this compound framework is primarily achieved through the formation of the pyrrolidine-2,5-dione ring, commonly known as a succinimide (B58015). This is typically accomplished via condensation reactions involving precursor succinic acid analogs.
Condensation Reactions for Pyrrolidine-2,5-dione Ring Formation
The formation of the pyrrolidine-2,5-dione ring is a fundamental step in the synthesis of the target compound. This five-membered ring is typically formed through a cyclocondensation reaction. One common method involves the reaction of a substituted succinic acid with an amine, often facilitated by heat or a dehydrating agent. For instance, the reaction of a succinic acid derivative with an amino acid can lead to the formation of an N-substituted succinimide.
Another approach involves the cyclization of succinamic acid derivatives. For example, succinamic acid, obtained from the reaction of succinic anhydride with an amino acid like DL-phenylglycine, can undergo cyclization promoted by agents such as hexamethyldisilazane (HMDS) to yield the corresponding pyrrolidine-2,5-dione. mdpi.com
Derivation from Precursor Succinic Acid Analogs
The synthesis of this compound and its analogs often begins with appropriately substituted succinic acid precursors. These precursors already contain the four-carbon backbone required for the succinimide ring and the acetic acid side chain.
A general and widely applicable method involves the condensation of a substituted succinic acid with an amino acid. For example, 2-(3-methylthiophen-2-yl)succinic acid can be condensed with aminoacetic acid to yield 2-(3-(3-methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid. nih.gov Similarly, cyclocondensation of 3-(2-chlorophenyl)succinic acid or 3-(3-chlorophenyl)succinic acid with aminoacetic acid yields the corresponding 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acids. mdpi.com These reactions illustrate a versatile pathway to various 3-substituted 2,5-dioxopyrrolidin-1-yl-acetic acids.
The following table summarizes the synthesis of this compound analogs from their corresponding succinic acid precursors.
| Starting Succinic Acid Analog | Reactant | Product |
| 2-(3-Methylthiophen-2-yl)succinic acid nih.gov | Aminoacetic acid | 2-(3-(3-Methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid nih.gov |
| 3-(2-Chlorophenyl)succinic acid mdpi.com | Aminoacetic acid | 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid mdpi.com |
| 3-(3-Chlorophenyl)succinic acid mdpi.com | Aminoacetic acid | 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid mdpi.com |
| Succinic anhydride mdpi.com | DL-Phenylglycine | Succinamic acid, which is then cyclized to 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid mdpi.com |
Strategies for Derivatization of the 2,5-Dioxopyrrolidin-3-yl Acetic Acid Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of compounds. The imide nitrogen of the pyrrolidine-2,5-dione ring is a particularly attractive position for functionalization.
N-Substitution and Functionalization of the Imide Nitrogen
The hydrogen atom on the imide nitrogen is acidic and can be readily substituted. This allows for the introduction of a wide variety of functional groups, significantly altering the physicochemical properties of the parent molecule.
The carboxylic acid moiety of this compound can be converted to amides and esters through standard coupling reactions. These transformations are crucial for building more complex molecules and for modulating biological activity.
Amidation: The coupling of the carboxylic acid with various amines to form amides is a common derivatization strategy. This is often achieved using coupling agents like carbonyldiimidazole (CDI). For instance, 2-(3-(3-methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid can be coupled with various 4-phenylpiperazines or morpholine in the presence of CDI to yield the corresponding amides. nih.gov Similarly, 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acids are reacted with 4-arylpiperazines using CDI to produce the final amide compounds. mdpi.com
Esterification: The carboxylic acid can also be converted to esters. While direct Fischer esterification can be challenging, especially with sterically hindered alcohols, alternative methods are available. One approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an alcohol. Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is another effective method.
The following table provides examples of amidation and esterification reactions on related pyrrolidine-2,5-dione acetic acid derivatives.
| Starting Material | Reagent(s) | Reaction Type | Product Type |
| 2-(3-(3-Methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid nih.gov | 4-Phenylpiperazines, CDI, DMF | Amidation | N-substituted amides nih.gov |
| 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid mdpi.com | 4-Arylpiperazines, CDI, DMF | Amidation | N-substituted amides mdpi.com |
| 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid mdpi.com | 4-Arylpiperazines, CDI, DMF | Amidation | N-substituted amides mdpi.com |
| Aryl-Acid | Secondary alcohol, DCC, DMAP | Esterification | Ester |
| Aryl-Acid | SOCl2, then alcohol | Esterification | Ester |
Direct alkylation and arylation at the imide nitrogen provide a straightforward route to a wide array of N-substituted derivatives. These reactions typically proceed via the deprotonation of the imide nitrogen followed by nucleophilic attack on an alkyl or aryl halide.
Alkylation: The imide nitrogen can be alkylated using various alkyl halides in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. For example, the reaction of a pyrrolidine-2,5-dione with an alkyl halide in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate is a common procedure.
Arylation: N-arylation can be more challenging than alkylation and often requires transition-metal catalysis, such as copper- or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). These methods allow for the introduction of a diverse range of substituted and unsubstituted aryl groups.
The table below summarizes representative alkylation and arylation strategies for the pyrrolidine-2,5-dione scaffold.
| Reaction Type | Reagents | General Product Structure |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-2,5-dioxopyrrolidine |
| N-Arylation | Aryl halide, Palladium or Copper catalyst, Ligand, Base | N-Aryl-2,5-dioxopyrrolidine |
Regioselective C-Substitution of the Pyrrolidine (B122466) Core
Regioselective substitution at the C3 and C4 positions of the pyrrolidine-2,5-dione (succinimide) ring is a key strategy for introducing structural diversity.
The introduction of aliphatic and aromatic groups onto the pyrrolidine core can be achieved through various catalytic and non-catalytic methods. One approach involves the rhodium(III)-catalyzed alkylation of 3-arylbenzo[d]isoxazoles with maleimides, which yields a series of substituted succinimides with high atom economy and broad substrate tolerance. rsc.org This redox-neutral process allows for the synthesis of molecules containing both benzisoxazole and succinimide frameworks. rsc.org Another method is the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides. researchgate.net This reaction affords valuable succinimide derivatives containing 1,4 and 1,5 dicarbonyl scaffolds in good to excellent yields. researchgate.net
Furthermore, light-induced degradation of metallocarbonyl complexes bearing O-alkylated succinimide ligands provides a novel route to N-nonsubstituted 3-alkoxysuccinimides. acs.org This method circumvents the typical ring-opening of the succinimide that occurs under basic conditions often required for oxa-Michael additions. acs.org
| Methodology | Reactants | Key Features | Product Type |
|---|---|---|---|
| Rhodium(III)-catalyzed alkylation | 3-Arylbenzo[d]isoxazoles and maleimides | Redox-neutral, high atom economy, broad substrate tolerance. rsc.org | Substituted succinimides with benzisoxazole moiety. rsc.org |
| NHC-catalyzed Stetter reaction | Aromatic aldehydes and N-substituted itaconimides | Forms 1,4 and 1,5 dicarbonyl scaffolds. researchgate.net | Succinimide derivatives. researchgate.net |
| Light-induced degradation | Metallocarbonyl complexes with O-alkylated succinimide ligands | Avoids base-catalyzed ring opening. acs.org | N-nonsubstituted 3-alkoxysuccinimides. acs.org |
Modifications and Elaboration of the Acetic Acid Side Chain
The acetic acid side chain of this compound offers a versatile handle for further chemical modifications, allowing for the attachment of various functional groups and molecular entities.
The carboxylic acid group can be readily converted into ester and amide linkages through standard condensation reactions. libretexts.orgkhanacademy.org Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org
Amide formation involves the reaction of the carboxylic acid with an amine. khanacademy.org Direct reaction requires high temperatures to dehydrate the resulting ammonium carboxylate salt. khanacademy.org More commonly, the carboxylic acid is first activated, for example, by converting it to an acyl chloride or using a coupling agent, to facilitate amide bond formation under milder conditions. khanacademy.org These reactions are fundamental in synthesizing a wide array of derivatives with potential biological activities.
The acetic acid side chain can serve as an anchoring point for the integration of polymeric spacer units. This modification is particularly relevant in the development of materials and bioconjugates. While specific examples directly involving this compound and polymeric spacers are not detailed in the provided context, the principles of ester and amide bond formation are directly applicable. libretexts.orgkhanacademy.org For instance, condensation polymerization between a dicarboxylic acid and a diol leads to the formation of polyesters. libretexts.org Similarly, reaction with a diamine yields polyamides. libretexts.org These strategies can be adapted to link polymeric chains to the succinimide core, thereby modulating properties such as solubility, and pharmacokinetic profiles in biomedical applications.
Stereoselective Synthetic Approaches for this compound Derivatives
The stereochemistry of substituents on the pyrrolidine ring is critical for the biological activity of many succinimide derivatives. Consequently, stereoselective synthetic methods are of paramount importance. Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral succinimides. For example, the asymmetric hydrogenation of 3-aryl and 3-methyl maleinimides catalyzed by a Rhodium/bisphosphine-thiourea complex provides access to enantiomerically pure 3-substituted succinimides with high yields and excellent enantioselectivities. acs.org
Another approach involves the enantioselective three-component reaction of vinyl diazosuccinimides with alcohols and imines, catalyzed by a cooperative system of Rh2(OAc)4 and a chiral phosphoric acid. rsc.org This method leads to the formation of chiral 3,3-disubstituted succinimides in good to high yields and with high to excellent enantioselectivity. rsc.org
| Methodology | Catalyst/Reagent | Substrate | Product | Key Outcomes |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rh/bisphosphine-thiourea | 3-Aryl and 3-methyl maleinimides | Enantiomerically pure 3-substituted succinimides | High yields and enantioselectivities (up to 99% ee for 3-aryl succinimides). acs.org |
| Three-Component Reaction | Rh2(OAc)4 and chiral phosphoric acid | Vinyl diazosuccinimides, alcohols, and imines | Chiral 3,3-disubstituted succinimides | Good to high yields with high to excellent enantioselectivity. rsc.org |
Catalytic Methodologies in the Synthesis of 2,5-Dioxopyrrolidinyl Compounds
Various catalytic systems have been developed to efficiently construct the 2,5-dioxopyrrolidine (succinimide) ring and its derivatives. These methods often offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical approaches.
N-Heterocyclic carbenes (NHCs) have been utilized as organocatalysts in the synthesis of succinimide derivatives. For instance, the NHC-catalyzed Stetter reaction of aromatic aldehydes with N-substituted itaconimides provides an efficient route to valuable succinimide structures. acs.org Additionally, an asymmetric [3+2] cycloaddition of α,β-unsaturated aldehydes and α-ketoamides catalyzed by NHCs has been developed for the synthesis of highly substituted succinimides. rwth-aachen.de
Transition metal catalysis is also prominent in succinimide synthesis. A palladium/chiral nitrogenous ligand system has been reported for the first enantioselective addition of aryl boronic acids to various maleimides, yielding 3-arylsuccinimides under mild conditions. rsc.org Rhodium catalysts have been employed in the asymmetric transfer hydrogenation of 3-hydroxy-4-substituted-maleimide derivatives, allowing for the stereodivergent synthesis of both syn- and anti-chiral succinimides with excellent enantio- and diastereoselectivities by modulating the amount of base. nih.gov
Biocatalysis offers an environmentally friendly approach. A series of novel 2,5-dioxopyrrolidines were synthesized in high yields through a one-pot reaction of coumarin-3-carboxylic acids, thiourea derivatives, and alkyl isocyanides in the presence of lipase immobilized on magnetic nanoparticles (Fe3O4 NPs @ lipase) as a heterogeneous and reusable nanobiocatalyst. tubitak.gov.tr
| Catalyst Type | Specific Catalyst/System | Reaction Type | Key Advantages |
|---|---|---|---|
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Stetter reaction, [3+2] cycloaddition | Efficient C-C bond formation, access to highly substituted succinimides. acs.orgrwth-aachen.de |
| Transition Metal Catalysis | Palladium/chiral nitrogenous ligand | Enantioselective conjugate addition | Mild conditions, good functional group tolerance. rsc.org |
| Rhodium complex | Asymmetric transfer hydrogenation | Stereodivergent synthesis, excellent enantio- and diastereoselectivities. nih.gov | |
| Biocatalysis | Fe3O4 NPs @ lipase | One-pot multicomponent reaction | High yields, environmental friendliness, catalyst reusability. tubitak.gov.tr |
Transition Metal-Catalyzed Reactions (e.g., Rhodium(III), Cobalt(III))
The synthesis of 3-substituted succinimide derivatives, the core structure of this compound, has been significantly advanced through the use of transition metal catalysis. High-valent rhodium(III) and cobalt(III) catalysts have emerged as powerful tools for C-H activation and subsequent functionalization, enabling the direct formation of C-C bonds at the 3-position of the succinimide ring. These reactions typically proceed via a conjugate addition or hydroarylation mechanism with maleimides, which serve as the succinimide precursors.
The general mechanism involves a directing group on a substrate that coordinates to the metal center (Rh or Co). This is followed by a concerted metalation-deprotonation (CMD) step, which results in the formation of a metallacyclic intermediate. snnu.edu.cnnih.gov The maleimide (B117702) then coordinates to the metal and undergoes migratory insertion into the metal-carbon bond. A final protonation step releases the 3-substituted succinimide product and regenerates the active catalyst. nih.gov
Rhodium(III) Catalysis: Rhodium(III) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, are highly effective for these transformations. For instance, the Rh(III)-catalyzed 1,4-addition of N-aryl indazol-3-ols to maleimides provides succinimide-bearing indazol-3-ol scaffolds with complete regioselectivity. nih.gov Mechanistic studies, including deuterium labeling experiments, suggest that the C-H bond cleavage is a reversible and potentially rate-determining step in the catalytic cycle. nih.gov These methods are valued for their broad substrate scope and tolerance of various functional groups. rsc.org
Cobalt(III) Catalysis: As a more earth-abundant and economical alternative to rhodium, cobalt(III) catalysis has gained significant traction. snnu.edu.cnbeilstein-journals.org Inexpensive and stable Co(III) catalysts can effectively direct the C-H functionalization of various arenes and heterocycles, followed by a 1,4-addition to maleimides to furnish 3-arylated succinimide derivatives in good yields. acs.orgnih.gov For example, the azo group has been successfully employed as a directing group for the selective addition of an ortho C-H bond to maleimides. acs.org Similarly, the pyrimidinyl group can direct the C-2 functionalization of indoles with maleimides. nih.gov These cobalt-catalyzed reactions are noted for their high selectivity and efficiency. beilstein-journals.org
The table below summarizes representative examples of these transition metal-catalyzed reactions leading to 3-substituted succinimide cores.
| Catalyst System | Substrate | Coupling Partner | Product Type | Yield (%) |
| [CpRh(OAc)2]2 | N-Aryl Indazol-3-ol | N-Phenylmaleimide | Succinimide-linked Indazol-3-ol | High |
| [CpCo(CO)I2] | Azobenzene | N-Phenylmaleimide | 3-Arylated Succinimide | 85% acs.org |
| [CpCo(III)(C6H5CN)3][SbF6]2 | N-Pyrimidinyl Indole | N-Methylmaleimide | 3-(Indol-2-yl)succinimide | 98% nih.gov |
| [CpRhCl2]2 / AgSbF6 | 2-Phenylpyridine | N-Phenylmaleimide | 3-(Pyridin-2-ylphenyl)succinimide | Good |
This table presents a selection of research findings. Yields are representative and may vary based on specific substrates and reaction conditions.
Application of Lewis Acid and Other Organic Catalysts
Beyond transition metals, other catalytic systems, including Lewis acids and organocatalysts, play a role in the synthesis and transformation of succinimide-related structures.
Lewis Acid Catalysis: Lewis acids are known to activate carbonyl groups, and while specific literature on their application to this compound is sparse, their general reactivity provides a basis for potential synthetic transformations. A Lewis acid could coordinate to one of the carbonyl oxygen atoms of the succinimide ring, increasing the electrophilicity of the carbonyl carbon. This activation could facilitate nucleophilic attack, such as in ring-opening reactions or additions. For example, water-tolerant Lewis acids like ceria have demonstrated high activity in hydrolysis reactions, which could potentially be applied to the succinimide ring under certain conditions. nih.gov Similarly, various metal-based Lewis acids are effective catalysts for peroxidation and cyclization reactions, suggesting their potential utility in modifying the succinimide core. mdpi.com
Organocatalysis: Organocatalysis offers a metal-free approach to constructing chiral heterocyclic frameworks, including the pyrrolidinone and succinimide cores. Proline and its derivatives are prominent organocatalysts that can facilitate asymmetric reactions. nih.gov The synthesis of functionalized pyrrolidin-2-ones, which are structurally related to succinimides, has been achieved through organocatalytic domino reactions, such as aza-Michael/aldol additions of α-ketoamides to α,β-unsaturated aldehydes. nih.gov These reactions can produce complex products with multiple stereocenters in high diastereoselectivity and enantioselectivity. nih.gov The mechanism typically involves the formation of an enamine or iminium ion intermediate from the catalyst and one of the substrates, which then directs the stereochemical outcome of the reaction. The development of peptide-based organocatalysts has also shown promise in catalyzing conjugate addition reactions to form complex chiral products. nih.gov
The following table outlines the types of transformations achievable with these catalysts on related substrates.
| Catalyst Type | Catalyst Example | Substrate Type | Reaction Type | Product Core |
| Lewis Acid | Cerium(IV) oxide (Ceria) | Dioxane | Hydrolysis | Diol |
| Lewis Acid | Tin(II) chloride (SnCl2) | Diketone | Peroxidation | Dihydroperoxo-1,2-dioxolane |
| Organocatalyst | Proline Derivative | α-Ketoamide, Enals | Aza-Michael/Aldol Domino | Functionalized Pyrrolidin-2-one |
| Organocatalyst | Diarylprolinol Silyl Ether | Aldehydes, Nitroalkenes | Michael Addition | Functionalized Aldehyde |
This table illustrates the potential applications of Lewis acid and organocatalysis based on their proven efficacy in reactions with analogous functional groups and substrates.
Structure Activity Relationship Sar Studies of 2 2,5 Dioxopyrrolidin 3 Yl Acetic Acid Derivatives
Correlative Analysis of N-Substituent Variations with Biological Activity Profiles
The nitrogen atom of the succinimide (B58015) ring in 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid provides a key position for chemical modification. In many potent derivatives, the acetic acid moiety is functionalized as an acetamide, often incorporating an N-arylpiperazine group. The nature of the substituents on this arylpiperazine ring has a profound impact on the biological activity.
Research has consistently shown that the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring of the N-arylpiperazine moiety are critical determinants of anticonvulsant activity. For instance, derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group have been found to be highly active in the maximal electroshock (MES) test, a common screening model for anticonvulsants. nih.gov Similarly, 3,4-dichlorophenylpiperazine derivatives have demonstrated activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov
The structure-activity relationship is further nuanced by the nature of the linker connecting the succinimide ring to the arylpiperazine moiety. Studies have revealed that an acetamide linker can enhance anticonvulsant activity in both MES and scPTZ tests. nih.gov The length and flexibility of this linker also play a crucial role in how the molecule interacts with its biological target. mdpi.com
| N-Substituent (on Phenylpiperazine) | Observed Biological Activity Profile | Reference |
|---|---|---|
| 3-Trifluoromethylphenyl | High activity in MES test | nih.gov |
| 3,4-Dichlorophenyl | Active in both MES and scPTZ tests | nih.gov |
| 4-Fluorophenyl | Significant anticonvulsant activity | mdpi.com |
| Unsubstituted Phenyl | Moderate anticonvulsant activity | nih.gov |
| Benzylpiperazine | Decreased anticonvulsant activity compared to phenylpiperazine | nih.gov |
| Hydroxyethylpiperazine | Decreased anticonvulsant activity | nih.gov |
Examination of Pyrrolidine (B122466) Ring Substitutions on Efficacy and Selectivity
Modifications to the pyrrolidine-2,5-dione ring itself, particularly at the 3-position, have been extensively investigated to understand their effect on efficacy and selectivity. The introduction of various substituents at this position significantly influences the anticonvulsant profile of the resulting compounds.
Studies have shown a clear correlation between the nature of the substituent at the 3-position and the type of anticonvulsant activity observed. For example, derivatives with bulky, lipophilic groups such as a benzhydryl or an isopropyl group at the 3-position exhibit favorable protection in the scPTZ test. nih.gov In contrast, smaller substituents like a methyl group, or even an unsubstituted pyrrolidine ring, lead to greater activity in the MES test. nih.gov The introduction of a non-aromatic sec-butyl group at this position has also been shown to positively affect anticonvulsant activity. nih.gov
Furthermore, the stereochemistry at the 3-position is a critical factor. The three-dimensional arrangement of atoms can significantly impact how a molecule binds to its target receptor, leading to differences in the biological activity of stereoisomers. ankara.edu.trnih.govresearchgate.net
| Pyrrolidine Ring Substituent (Position 3) | Impact on Efficacy and Selectivity | Reference |
|---|---|---|
| Benzhydryl | Favorable protection in scPTZ test | nih.gov |
| Isopropyl | Favorable protection in scPTZ test | nih.gov |
| Methyl | More active in MES test | nih.gov |
| Unsubstituted | More active in MES test | nih.gov |
| sec-Butyl | Positively affects anticonvulsant activity | nih.gov |
| 2-Chlorophenyl | Potent anticonvulsant activity, particularly with a 4-fluorophenylpiperazin-1-yl-acetamide moiety | mdpi.com |
| 3-Chlorophenyl | Generally less active than 2-chloro substituted analogs | mdpi.com |
The Influence of the Acetic Acid Moiety on Molecular Recognition and Target Binding
The acetic acid moiety of this compound represents a key functional group that can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are crucial for molecular recognition and binding to biological targets. msu.edu While many potent derivatives have this group converted to an acetamide, the role of the free carboxylic acid is an area of significant interest.
Computational studies on related systems suggest that the carboxylic acid group can act as a proton donor and acceptor, potentially mediating interactions within a receptor's binding site. mdpi.com The ability of the carboxylate anion to form salt bridges with positively charged amino acid residues (e.g., arginine, lysine) is a well-established mechanism of ligand-receptor interaction.
Conformational Dynamics and Geometric Determinants of Biological Activity
The three-dimensional shape of a molecule, governed by its conformational flexibility, is a critical determinant of its biological activity. For derivatives of this compound, the relative orientation of the succinimide ring, the acetic acid side chain, and any N-substituents dictates how the molecule presents its key interacting groups to a biological target.
Furthermore, the presence of a chiral center at the 3-position of the pyrrolidine ring introduces the possibility of stereoisomers (enantiomers and diastereomers). It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, as they may interact differently with chiral biological macromolecules like receptors and enzymes. ankara.edu.trnih.govresearchgate.net Therefore, the specific stereochemistry of this compound derivatives is a crucial geometric determinant of their biological activity. Studies on related chiral compounds have demonstrated that one enantiomer is often significantly more potent than the other, highlighting the importance of stereochemical control in the design of new therapeutic agents. nih.govnih.gov
Mechanistic Investigations in Preclinical Biological Systems Involving 2,5 Dioxopyrrolidin 3 Yl Acetic Acid Analogs
Modulation of Ion Channel Function by 2,5-Dioxopyrrolidinyl Derivatives
The succinimide (B58015) ring is a foundational scaffold for several neurologically active agents. Their mechanism often involves direct modulation of ion channel function, which is critical for regulating neuronal excitability.
A key mechanism of action for several succinimide-based anticonvulsant drugs is the blockade of voltage-gated sodium channels. jneurosci.orgnih.gov By interacting with these channels, the compounds can reduce high-frequency neuronal firing, a hallmark of seizure activity. This modulation helps to stabilize neuronal membranes and prevent the propagation of aberrant electrical signals.
Molecular modeling studies have provided further insight into these interactions. A docking study of various anticonvulsant compounds, including N-(3-amino-2-methylphenyl) succinimide, investigated their ability to bind to the inner pore of the NaV1.2 voltage-gated sodium channel. ambeed.com The analysis revealed that these ligands are capable of interacting with key residues within the channel, particularly within the II-S6 helix, through a combination of hydrogen bonds and hydrophobic interactions. ambeed.com This specific binding is thought to underlie the observed inhibition of channel function, thereby contributing to the anticonvulsant effects of this class of compounds.
The modulatory effects of succinimide derivatives extend to voltage-gated calcium channels. The most well-documented interaction is the inhibition of T-type calcium channels by the anticonvulsant drug ethosuximide. This action is considered a primary mechanism for its efficacy in treating absence seizures, as it reduces the characteristic thalamocortical oscillations. researchgate.netresearchgate.netgoogle.com
While the focus has often been on T-type channels, evidence also points to the inhibition of L-type calcium channels by structurally related compounds. Specifically, a derivative containing a maleimide (B117702) ring—the unsaturated analog of the succinimide ring—has been shown to directly inhibit L-type Cav1.2 channels. The compound, 2-[1-(3-dimethylaminopropyl)-5-methoxyindol-3-yl]-3-(1H-indol-3-yl) maleimide (Gö6983), was identified as a direct inhibitor of Cav1.2. scribd.com This finding is significant as it demonstrates that modifications to the core pyrrolidine-2,5-dione structure can shift its activity toward different classes of calcium channels.
| Compound | Target Channel | Reported IC₅₀ | Reference |
|---|---|---|---|
| Gö6983 | L-type Cav1.2 | ~10 µM | scribd.com |
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain and temperature sensation. While a wide array of chemical scaffolds have been developed as TRPV1 antagonists, compounds featuring a core 2,5-dioxopyrrolidine structure have not been prominently reported in this context. However, the structurally related maleimide moiety has been investigated. N-methyl maleimide is known to activate the related TRPA1 channel through covalent modification of cysteine residues. researchgate.net Furthermore, some studies have noted that pretreatment with maleimide can block the sensitization of TRPV1 by oxidative challenges, suggesting an indirect modulatory role by alkylating key cysteine residues. researchgate.net Direct antagonism of TRPV1 by simple succinimide or maleimide derivatives remains an area with limited specific data in preclinical literature.
Enzyme Inhibition and Specific Target Engagement
The chemical properties of the 2,5-dioxopyrrolidine ring and its activated forms allow for specific and often covalent interactions with enzyme targets. This mode of action is central to the biological activity of many derivatives.
The succinimide motif is a key component in widely used bioconjugation chemistry, primarily targeting the nucleophilic side chain of lysine (B10760008) residues. This reactivity occurs through two principal mechanisms.
The first and most common method involves N-hydroxysuccinimide (NHS) esters. In this configuration, the succinimide portion acts as a good leaving group, facilitating the acylation of the ε-amino group of lysine. This reaction forms a stable and irreversible amide bond, effectively creating a covalent adduct between the protein and the molecule of interest. This strategy is extensively used to attach labels, drugs, or other moieties to proteins.
A second, more direct mechanism involves the ring-opening of the succinimide heterocycle itself. The ε-amino group of a lysine residue can act as a nucleophile and attack one of the carbonyl carbons of the succinimide ring. This results in the cleavage of an amide bond within the ring and the formation of a new amide bond with the lysine, covalently attaching a succinyl-amide moiety to the protein. This process is analogous to protein succinylation, a post-translational modification where a succinyl group is added to lysine, changing its charge from +1 to -1 and significantly altering protein structure and function.
Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in protein synthesis, making it an attractive target for the development of novel antimicrobial agents. Researchers have explored a variety of chemical classes for their inhibitory activity against this enzyme. However, within the reviewed scientific literature, compounds based on the 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid or related succinimide and maleimide scaffolds have not been identified as a major class of TyrRS inhibitors. Studies on TyrRS inhibition have tended to focus on other pharmacophores, such as flavonoids and various heterocyclic compounds. google.com
Modulation of Protein-Protein Interactions and Cellular Signaling Pathways
Analogs of this compound, which feature the succinimide core structure, are recognized for their influence on the central nervous system. Their mechanisms often involve the modulation of crucial cellular components that regulate neuronal excitability. The succinimide ring is a key pharmacophore in many compounds designed to interact with biological systems. acs.org While direct, specific modulation of protein-protein interactions (PPIs) by this compound itself is not extensively detailed in available research, the broader class of succinimide derivatives is known to affect cellular signaling primarily through interaction with ion channels and neurotransmitter systems. ontosight.ai
The primary mechanism of action for many succinimide derivatives involves the modulation of voltage-gated ion channels. ontosight.ai Specifically, they can interact with and block sodium and calcium channels, which are critical for the propagation of action potentials and the release of neurotransmitters. ontosight.ainih.gov By modulating these channels, these compounds can reduce excessive neuronal firing that characterizes seizure states. ontosight.ai
Furthermore, some analogs have been shown to enhance the activity of GABA receptors, the main inhibitory neurotransmitter system in the brain. This enhancement leads to increased neuronal inhibition, counteracting the hyperexcitability seen in disorders like epilepsy. ontosight.ai
A notable recent discovery has identified a specific analog, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1, as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). nih.govsemanticscholar.org EAAT2 is a glutamate (B1630785) transporter crucial for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity. By enhancing the function of EAAT2, (R)-AS-1 promotes glutamate uptake, which represents a novel mechanism for an antiseizure drug. nih.govsemanticscholar.org This compound was found to be stereoselective in its action and did not show significant activity at other EAAT subtypes or other common targets for antiseizure medications. nih.govsemanticscholar.org
The following table summarizes the key molecular targets and signaling pathways modulated by these analogs.
| Compound Class/Analog | Target | Effect | Cellular Outcome |
| Succinimide Derivatives | Voltage-gated sodium channels | Blockade | Reduction of neuronal firing |
| Succinimide Derivatives | Voltage-gated calcium channels | Modulation/Inhibition | Reduced neurotransmitter release and neuronal excitability ontosight.ainih.gov |
| Succinimide Derivatives | GABA receptors | Enhanced activity | Increased neuronal inhibition ontosight.ai |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] | Excitatory Amino Acid Transporter 2 (EAAT2) | Positive Allosteric Modulation | Enhanced glutamate uptake from synapse nih.govsemanticscholar.org |
Elucidation of Mechanisms in Preclinical Models of Neurological Disorders (e.g., Antiseizure, Antinociceptive Actions)
The therapeutic potential of 2,5-Dioxopyrrolidin-3-yl acetic acid analogs has been extensively evaluated in various preclinical models of neurological disorders, primarily focusing on their antiseizure and antinociceptive (pain-relieving) properties. These studies have been instrumental in elucidating the mechanisms underlying their pharmacological effects.
Antiseizure Mechanisms:
Preclinical screening of these compounds typically involves rodent models of seizures, such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure model. acs.orgnih.govmdpi.com The MES test is indicative of a compound's ability to prevent the spread of seizures, often linked to effects on voltage-gated sodium channels. The scPTZ test models absence seizures and is sensitive to drugs that enhance GABAergic inhibition or block T-type calcium channels. The 6 Hz model is considered a model for treatment-resistant partial seizures. nih.gov
Derivatives of 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide have demonstrated broad-spectrum anticonvulsant activity in these models. mdpi.com For instance, specific compounds from this series showed potent efficacy in the MES and 6 Hz seizure models. mdpi.com The proposed mechanism for some of these active compounds involves the inhibition of voltage-gated sodium and L-type (Cav1.2) calcium channels. mdpi.com
The novel compound (R)-AS-1 also displayed a broad-spectrum antiseizure profile in the MES, 6 Hz (at both 32 mA and 44 mA intensities), and scPTZ models, as well as in the pentylenetetrazol-kindling model of chronic epilepsy. nih.govsemanticscholar.org Its unique mechanism as an EAAT2 positive allosteric modulator distinguishes it from many existing antiseizure drugs. nih.gov
Antinociceptive Mechanisms:
Several analogs with potent anticonvulsant activity have also been investigated for their effectiveness in preclinical pain models. These models include the formalin test, which assesses responses to tonic chemical pain, and models of neuropathic pain, such as that induced by chemotherapy agents like oxaliplatin. nih.govmdpi.com
A lead compound from a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, compound 14 , not only showed robust anticonvulsant effects but also significant efficacy against pain responses in the formalin test, capsaicin-induced neurogenic pain, and oxaliplatin-induced neuropathic pain. nih.gov In vitro studies suggested a complex mechanism of action for this compound, potentially involving the inhibition of both sodium and calcium channels, as well as antagonism of the TRPV1 receptor, which is a key player in pain signaling. nih.gov Similarly, a lead compound from the 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide series, compound 30 , was effective in the formalin test, the capsaicin (B1668287) model, and the oxaliplatin-induced neuropathic pain model. mdpi.com
The table below presents findings from preclinical studies on representative analogs.
| Compound/Analog | Preclinical Model | Observed Effect | Postulated Mechanism |
| Ethosuximide | Acetic acid induced writhing assay (mice) | Reduced writhing | T-type calcium channel blockade nih.gov |
| 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide derivative (Compound 30 ) | MES, 6 Hz, scPTZ seizure models (mice) | Antiseizure activity mdpi.com | Inhibition of L-type (Cav1.2) calcium channels mdpi.com |
| 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide derivative (Compound 30 ) | Formalin, Capsaicin, Oxaliplatin pain models (mice) | Antinociceptive activity mdpi.com | Not fully elucidated, likely related to ion channel modulation |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14 ) | MES, 6 Hz, scPTZ seizure models (mice) | Broad-spectrum antiseizure activity nih.gov | Inhibition of sodium and calcium channels, TRPV1 antagonism nih.gov |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14 ) | Formalin, Capsaicin, Oxaliplatin pain models (mice) | Antinociceptive and anti-inflammatory activity nih.gov | Inhibition of sodium and calcium channels, TRPV1 antagonism nih.gov |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] | MES, 6 Hz, scPTZ, PTZ-kindling seizure models (mice) | Broad-spectrum antiseizure activity nih.govsemanticscholar.org | Positive allosteric modulation of EAAT2 nih.govsemanticscholar.org |
Advanced Characterization and Analytical Methodologies for 2 2,5 Dioxopyrrolidin 3 Yl Acetic Acid and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to elucidating the molecular structure of 2-(2,5-dioxopyrrolidin-3-yl)acetic acid and its analogues. Each technique provides unique insights into the compound's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound and its derivatives. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton.
For the parent compound, the ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyrrolidine (B122466) ring and the acetic acid side chain. The methine proton (CH) at the C3 position, being adjacent to the chiral center and the acetic acid group, typically appears as a multiplet. The methylene (B1212753) protons (CH₂) of the ring and the side chain also exhibit distinct multiplets due to spin-spin coupling. The acidic proton of the carboxyl group and the N-H proton of the imide are also observable, though their chemical shifts can be broad and solvent-dependent.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. Key signals include those for the two carbonyl carbons of the imide ring, the carbonyl carbon of the carboxylic acid, and the carbons of the pyrrolidine ring and acetic acid methylene group. The chemical shifts of these carbons are indicative of their electronic environment. For derivatives, such as N-substituted analogues, additional signals corresponding to the substituent groups would be observed, and shifts of the ring protons and carbons would be altered, providing evidence of successful modification.
Table 1: Predicted NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift Range (ppm) | Description |
|---|---|---|---|
| ¹H | -COOH | 10.0 - 12.0 | Broad singlet, carboxylic acid proton |
| ¹H | -NH- | 7.0 - 9.0 | Broad singlet, imide proton |
| ¹H | Ring CH | 2.9 - 3.4 | Multiplet, methine proton at C3 |
| ¹H | Ring CH₂ | 2.6 - 2.9 | Multiplet, methylene protons at C4 |
| ¹H | Side Chain CH₂ | 2.4 - 2.8 | Multiplet, methylene protons of acetic acid |
| ¹³C | Imide C=O | 175 - 180 | Two signals for C2 and C5 carbonyls |
| ¹³C | Acid C=O | 170 - 175 | Carboxylic acid carbonyl |
| ¹³C | Ring CH | 35 - 45 | Methine carbon at C3 |
| ¹³C | Ring CH₂ | 30 - 40 | Methylene carbon at C4 |
| ¹³C | Side Chain CH₂ | 30 - 40 | Methylene carbon of acetic acid |
Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of the target compounds. Techniques such as Electrospray Ionization (ESI-MS) are commonly used, often coupled with liquid chromatography (LC-MS) for simultaneous separation and analysis.
For this compound (C₆H₇NO₄, Molecular Weight: 157.12 g/mol ), ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 158.04 or the deprotonated molecule [M-H]⁻ at m/z 156.03. researchgate.netresearchgate.net The formation of other adducts, such as with sodium [M+Na]⁺, is also common. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. This is particularly crucial in confirming the identity of newly synthesized derivatives and distinguishing between compounds with the same nominal mass. For instance, HRMS has been used to confirm the composition of derivatives like (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide.
Table 2: Predicted ESI-MS Adducts for this compound
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 158.0448 |
| [M+Na]⁺ | 180.0267 |
| [M-H]⁻ | 156.0302 |
Data sourced from computational predictions. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the imide and carboxylic acid moieties.
Key vibrational bands include a broad absorption for the O-H stretch of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretching region is particularly informative. Studies on related succinimide (B58015) derivatives show that the five-membered imide ring gives rise to two distinct C=O stretching bands: a symmetric mode around 1790 cm⁻¹ and an anti-symmetric mode near 1715 cm⁻¹. nih.gov The carboxylic acid C=O stretch is also expected in this region, often observed around 1730-1750 cm⁻¹. nih.gov The N-H stretch of the imide group typically appears as a medium-intensity band around 3200 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Imide | N-H stretch | ~3200 |
| Imide | C=O symmetric stretch | ~1790 |
| Imide | C=O anti-symmetric stretch | ~1715 |
| Carboxylic Acid | C=O stretch | 1730 - 1750 |
| Alkyl | C-H stretch | 2850 - 3000 |
Chromatographic Separation and Purity Assessment (e.g., HPLC, UPLC, TLC)
Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for quantitative purity analysis. Typically, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector. The purity of final compounds is often required to be ≥95% or higher, as has been demonstrated for various pyrrolidine-2,5-dione derivatives where UPLC confirmed purities of ≥99%.
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction and for preliminary separation assessment. A suitable solvent system is chosen to achieve good separation between the starting materials, intermediates, and the final product on a silica (B1680970) gel plate.
Table 4: Applications of Chromatographic Techniques
| Technique | Primary Application | Typical Use Case |
|---|---|---|
| HPLC/UPLC | Quantitative Purity Assessment | Final product analysis, quality control |
| LC-MS | Separation and Identification | Analysis of complex mixtures, impurity profiling |
| TLC | Qualitative Reaction Monitoring | Tracking conversion of starting materials to product |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information for compounds that can be grown as single crystals. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions like hydrogen bonding.
While a crystal structure for the parent this compound is not widely reported, structures of several derivatives have been elucidated, providing insight into the molecular geometry of the core pyrrolidine-2,5-dione ring. For example, single-crystal X-ray analysis was used to confirm the structure of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide. Similarly, the structures of other derivatives, such as methyl 3(R)-[1-(2,5-dioxopyrrolidino[3,4-c]piperazino)]-2-oxo-1-pyrrolidineacetate and benzyl (B1604629) 2,5-dioxopyrrolidin-1-yl carbonate, have been determined, showcasing the utility of this method for unambiguous structural proof. ijcps.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared to the theoretically calculated values based on the compound's molecular formula. A close match (typically within ±0.4%) provides strong evidence for the proposed elemental composition and serves as a crucial criterion for purity. This method was utilized alongside spectroscopic techniques to verify the composition of novel N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives.
Table 5: Theoretical Elemental Composition of C₆H₇NO₄
| Element | Calculated Mass % |
|---|---|
| Carbon (C) | 45.87% |
| Hydrogen (H) | 4.49% |
| Nitrogen (N) | 8.91% |
| Oxygen (O) | 40.72% |
Applications of 2 2,5 Dioxopyrrolidin 3 Yl Acetic Acid in Chemical Biology and Materials Science
Utility as Synthetic Building Blocks in Complex Organic Synthesis
As a synthetic building block, 2-(2,5-dioxopyrrolidin-3-yl)acetic acid offers a versatile scaffold for constructing more elaborate molecular architectures. The presence of both a reactive carboxylic acid and a stable heterocyclic ring system allows for sequential and site-specific modifications, making it an attractive starting point in multi-step synthetic campaigns.
The pyrrolidine-2,5-dione (succinimide) core of this compound serves as a foundational element for the synthesis of a variety of more complex heterocyclic systems. The inherent reactivity of the succinimide (B58015) ring, combined with the functional handle provided by the acetic acid side chain, allows it to be incorporated into larger, fused heterocyclic structures. For instance, synthetic strategies used to create derivatives of 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid demonstrate how heterocyclic amines can be condensed with related dicarboxylic acid derivatives to form new, elaborate heterocyclic ensembles. researchgate.net Such compounds are often pursued as building blocks for new molecules with potential biological activity. researchgate.net The structural framework is also related to 2,5-diketopiperazines (DKPs), which are cyclic dipeptides that serve as important structural fragments in the design of novel drugs. researchgate.netresearchgate.net The pyrrolidine-2,5-dione structure is a key component in a variety of bioactive natural products and synthetic drugs, underscoring its importance as a starting point for medicinal chemistry exploration. beilstein-journals.org
The pyrrolidine-2,5-dione motif is a privileged structure in medicinal chemistry, appearing in a range of therapeutically active compounds. Derivatives of this compound have been investigated for their potential as novel therapeutic agents. A notable example is the development of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a structurally related compound that has shown potent antiseizure activity. researchgate.net This highlights the value of the 2,5-dioxopyrrolidine core as a pharmacophore for neurologically active agents. researchgate.net The broader class of pyrrolidine-containing molecules serves as crucial precursors for a wide array of approved drugs, further cementing the importance of this heterocyclic system in drug discovery. nih.gov The acetic acid moiety provides a convenient point for chemical modification, allowing for the synthesis of libraries of compounds for screening and the development of molecules with tailored properties. nih.gov
| Compound Class/Derivative | Therapeutic Area of Interest | Key Structural Feature |
|---|---|---|
| 2-(2,5-dioxopyrrolidin-1-yl)propanamides | Neurological Disorders (Antiseizure) researchgate.net | Pyrrolidine-2,5-dione core |
| Pyrrolidine-based drugs (e.g., Avanafil, Elbasvir) | Various (Erectile Dysfunction, Hepatitis C) nih.gov | Pyrrolidine (B122466) ring precursor nih.gov |
| 2,5-Diketopiperazines (DKPs) | Anticancer, Antimicrobial researchgate.netresearchgate.net | Cyclic dipeptide structure researchgate.net |
| Substituted 2-(thiophen-2-yl)acetic acids | Anti-inflammatory, Anticancer nih.gov | Acetic acid moiety on a heterocycle nih.gov |
Role in Bioconjugation and Functionalization of Biomolecules and Biomaterials
The carboxylic acid group of this compound is central to its application in bioconjugation, where it can be chemically activated to form stable bonds with biomolecules. This capability is widely exploited to modify proteins, peptides, and other biological materials for research and biomedical applications.
A primary application of carboxylic acids in bioconjugation is their conversion to reactive N-Hydroxysuccinimide (NHS) esters. lumiprobe.comnih.gov The carboxylic acid of this compound can be activated using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-Hydroxysuccinimide. This reaction yields a highly reactive NHS ester that is particularly effective for coupling with primary amines, which are abundant in biomolecules like the N-terminus of proteins and the side chain of lysine (B10760008) residues. lumiprobe.com
This amine-coupling reaction is highly efficient and forms a stable amide bond. The reaction is typically carried out in aqueous buffers at a slightly alkaline pH of 8.3-8.5 to ensure the amine is deprotonated and thus nucleophilic. lumiprobe.com Alternatively, the reaction can be performed in polar aprotic organic solvents such as DMF or DMSO, often with the addition of a non-nucleophilic base like triethylamine. lumiprobe.com The stability of NHS esters in aqueous environments, compared to other activated esters, makes them one of the most common reagents for labeling and crosslinking biomolecules. lumiprobe.comnih.gov
| Parameter | Description | Typical Conditions/Reagents |
|---|---|---|
| Target Functional Group | Primary aliphatic amines (-NH2) found on proteins, peptides, and amino-modified oligonucleotides. lumiprobe.comsigmaaldrich.com | Lysine side chains, N-terminal amines. |
| Activation Step | The carboxylic acid is converted into a more reactive NHS ester. | N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC). |
| Coupling Reaction | The activated NHS ester reacts with the primary amine to form a stable amide bond, releasing NHS as a byproduct. lumiprobe.com | Forms a covalent linkage. |
| Optimal Reaction pH | Slightly alkaline conditions to deprotonate the amine, enhancing its nucleophilicity. | Aqueous buffer, pH 8.3–8.5. lumiprobe.com |
| Solvents | Can be performed in aqueous or organic media. | Aqueous buffers; polar aprotic solvents (DMF, DMSO). lumiprobe.com |
In materials science and tissue engineering, there is a significant focus on functionalizing the surfaces of polymeric scaffolds to enhance their biological performance. Synthetic polymers used for these scaffolds often lack the natural cues necessary to promote desired cellular interactions. nih.gov By covalently attaching bioactive molecules, the surface properties of these materials can be tailored to improve cell adhesion, proliferation, and differentiation.
The carboxylic acid group of this compound provides a means to graft the molecule onto polymeric scaffolds that possess reactive functional groups like amines or hydroxyls. This process modifies the polymer surface, introducing the succinimide ring structure which can alter surface chemistry and potentially influence protein adsorption and subsequent cellular responses. This strategy is part of a broader effort to create "bioactive" materials that more closely mimic the natural extracellular matrix. nih.gov
| Polymer Type | Common Examples | Purpose of Functionalization |
|---|---|---|
| Polyesters | Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), Poly(lactic-co-glycolic acid) (PLGA) | Improve cell adhesion and biocompatibility; introduce specific biological signals. |
| Natural Polymers | Chitosan, Collagen, Alginate | Enhance mechanical properties; introduce additional bioactive moieties. |
| Dendrimers & Copolymers | Poly(amidoamine) (PAMAM) dendrimers, Block copolymers | Create multivalent surfaces for high-affinity binding of biological targets. nih.gov |
Development as Research Tools and Biochemical Probes
The bifunctional nature of this compound makes it an excellent candidate for the development of specialized research tools and biochemical probes. nih.gov Such probes are essential for studying complex biological processes, identifying drug targets, and elucidating mechanisms of action. nih.gov
The compound can serve as a core scaffold or a bifunctional linker in the design of these tools. broadpharm.comlumiprobe.com For example, the carboxylic acid can be used to attach a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photoactive group. This creates a probe where the succinimide portion of the molecule can be directed toward a biological target or serve as a key structural component for molecular recognition. This approach is analogous to the use of maleimide-acetic acid derivatives in the synthesis of glycan probes. broadpharm.com
Furthermore, this molecule can be incorporated into more complex chemical probes like Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that typically consist of two "warhead" ligands connected by a chemical linker. acs.org The structural framework offered by this compound could be adapted for use within the linker component, providing the necessary spacing and chemical properties to facilitate the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase, leading to targeted protein degradation. acs.org
Reference Standards in Proteomics Research
The direct application of this compound as a reference standard in proteomics research is not substantially documented in readily available scientific literature. Proteomics, the large-scale study of proteins, heavily relies on the use of well-characterized standards for the accurate quantification and identification of proteins and their post-translational modifications. Typically, isotopically labeled peptides that are chemically identical to the target peptide of interest are used as internal standards in mass spectrometry-based quantitative proteomics.
While some suppliers of chemical compounds may list this compound for proteomics research, specific examples or detailed methodologies outlining its use as a reference standard are not prevalent in peer-reviewed studies. The succinimide group, a key feature of this molecule, is of significant interest in chemical biology and proteomics, primarily in the context of bioconjugation and the study of protein modifications such as deamidation. However, this does not directly translate to the use of the standalone compound, this compound, as a routine reference standard for protein quantification.
The general criteria for a reference standard in proteomics include being a stable, pure substance that can be accurately weighed and is structurally or chemically related to the analyte of interest. While this compound possesses a defined chemical structure, its utility as a standard would be contingent on its specific application in a proteomics workflow, which is not clearly established.
Future Research Directions and Emerging Paradigms for 2 2,5 Dioxopyrrolidin 3 Yl Acetic Acid Chemistry
Advancement of Sustainable and Atom-Economical Synthetic Methodologies
A primary focus for the future synthesis of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid derivatives will be the adoption of green and sustainable chemistry principles. The goal is to develop processes that are not only efficient in yield but also minimize environmental impact and cost.
Future methodologies are expected to move away from traditional, multi-step syntheses that often involve hazardous reagents and protecting groups, towards more elegant and direct approaches. nih.gov Key areas of advancement include:
Catalytic C-H Activation: Direct functionalization of C-H bonds offers a highly atom-economical route to elaborate the core scaffold, avoiding the pre-functionalization of starting materials. jk-sci.com
Continuous Flow Synthesis: This technique allows for safer, more scalable, and highly controlled reaction conditions, which can be integrated with other technologies like photochemistry and electrochemistry to enable novel transformations. mdpi.com
Microwave-Assisted Synthesis: By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. mdpi.com
Atom-Economical Reactions: Emphasis will be placed on reaction types that maximize the incorporation of atoms from reactants into the final product. jk-sci.comprimescholars.com This includes cycloadditions, tandem or cascade reactions, and addition reactions, which minimize the generation of stoichiometric byproducts. nih.govjk-sci.com An example of an efficient approach is the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction, which has been used to afford valuable succinimide (B58015) derivatives in good to excellent yields. researchgate.net
Table 8.1: Comparison of Synthetic Methodologies for Succinimide Scaffolds
| Methodology | Key Features | Potential Advantages | Challenges |
|---|---|---|---|
| Traditional Synthesis | Multi-step, use of protecting groups, stoichiometric reagents | Well-established and predictable | Low atom economy, waste generation, harsh conditions |
| Catalytic C-H Activation | Direct functionalization of C-H bonds | High atom economy, reduced step count | Catalyst cost and sensitivity, regioselectivity control |
| Continuous Flow Chemistry | Automated, microreactor-based | Enhanced safety, scalability, precise control, integration with other technologies mdpi.com | High initial equipment cost, potential for clogging |
| Microwave-Assisted Synthesis | Rapid heating via microwave irradiation | Drastically reduced reaction times, improved yields mdpi.com | Scalability limitations, solvent restrictions |
| Cascade Reactions | Multiple bond-forming events in one pot | High step and atom economy, increased molecular complexity | Requires careful substrate and catalyst design |
Exploration of Novel Biological Targets and Therapeutic Modalities
While the 2,5-dioxopyrrolidinyl scaffold is present in some existing therapies, its full potential remains largely untapped. Future research will focus on systematically exploring its interaction with a wider range of biological targets to unlock new therapeutic applications.
Derivatives of the related pyrrolidine-2,5-dione scaffold have already shown promise as inhibitors of enzymes relevant to cancer, such as aromatase (AR) and 17 alpha-hydroxylase/17,20-lyase (P450(17)alpha). nih.gov Similarly, related thiazolidine (B150603) derivatives have demonstrated anti-inflammatory activity by targeting aldose reductase and modulating the NF-κB pathway. nih.gov Other studies have pointed towards anti-inflammatory and analgesic potential through the inhibition of COX and 5-LOX enzymes. mdpi.com This suggests that derivatives of this compound could be promising candidates for development in the following areas:
Oncology: Expanding beyond known targets to explore novel pathways in cancer progression, such as targeting specific E3 ligases or metabolic pathways crucial for tumor growth. nih.gov
Immunology and Inflammation: Developing selective inhibitors for kinases and enzymes involved in inflammatory signaling cascades, potentially leading to new treatments for autoimmune diseases.
Infectious Diseases: Screening compound libraries against a broad spectrum of bacterial and fungal pathogens, particularly multidrug-resistant strains, to identify new antimicrobial leads. mdpi.com
Neurodegenerative Diseases: Investigating the potential of these compounds to modulate targets involved in protein aggregation and neuronal inflammation.
Table 8.2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Rationale for Exploration | Potential Therapeutic Area |
|---|---|---|---|
| Enzyme Inhibitors | Aromatase, COX-2, Aldose Reductase, Kinases | Precedent from structurally related compounds shows high potential for enzyme inhibition. nih.govnih.govmdpi.com | Oncology, Inflammation, Metabolic Disease |
| Protein-Protein Interactions (PPIs) | p53-MDM2, Bcl-2 family | The scaffold can be decorated to mimic key binding motifs (e.g., alpha-helices). | Oncology, Autoimmune Disease |
| Ubiquitin Ligases | E3 Ligases (e.g., Cereblon, VHL) | The succinimide moiety is a known component of molecular glues and PROTACs. | Targeted Protein Degradation, Oncology |
| Ion Channels | Voltage-gated sodium or calcium channels | The scaffold's rigid structure could be optimized for selective channel blocking. | Neurology, Pain Management |
Integration with Artificial Intelligence and Machine Learning for De Novo Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, moving from traditional trial-and-error to data-driven, predictive design. nih.govnih.gov For the 2,5-dioxopyrrolidinyl scaffold, AI/ML offers powerful tools to navigate its vast chemical space and accelerate the design of novel molecules with desired properties. mdpi.com
Future research will leverage AI in several key ways:
De Novo Design: Using generative models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), to create entirely new molecules based on the 2,5-dioxopyrrolidinyl scaffold. nih.gov These models can be trained to optimize for multiple parameters simultaneously, including binding affinity to a target, synthetic accessibility, and favorable pharmacokinetic profiles.
Predictive Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models using deep neural networks. mdpi.com These models can accurately predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds before they are synthesized, saving significant time and resources. mdpi.comnih.gov
Target Identification: Employing ML algorithms to analyze large biological datasets (genomics, proteomics) to identify and validate novel biological targets for which 2,5-dioxopyrrolidinyl derivatives would be well-suited. nih.gov
Table 8.3: Application of AI/ML in the De Novo Design of Novel 2,5-Dioxopyrrolidinyl Analogs
| AI/ML Technique | Application | Expected Outcome | Data Requirements |
|---|---|---|---|
| Deep Neural Networks (DNNs) | QSAR/QSPR modeling for activity and property prediction. mdpi.com | Accurate prediction of biological activity and ADMET properties for virtual compounds. | Large, curated datasets of compounds with measured properties. |
| Generative Adversarial Networks (GANs) | De novo generation of novel molecular structures. researchgate.net | Libraries of novel, synthesizable molecules optimized for desired properties. | A representative set of known active molecules and desired chemical features. |
| Reinforcement Learning (RL) | Iterative optimization of molecules towards a specific goal. | Compounds with highly optimized, multi-parameter profiles (e.g., high potency, low toxicity). | A defined scoring function that quantifies the desirability of a molecule. |
| Natural Language Processing (NLP) | Synthesis planning and reaction prediction. springernature.com | Feasible synthetic routes for computationally designed molecules. | Vast databases of known chemical reactions (e.g., Reaxys). mdpi.com |
Development of Advanced Functional Materials Incorporating the 2,5-Dioxopyrrolidinyl Scaffold
Beyond pharmaceuticals, the unique chemical properties of the this compound scaffold make it an attractive building block for advanced functional materials. The succinimide ring and the carboxylic acid moiety provide handles for polymerization and covalent attachment to surfaces.
Future research in materials science could explore:
Smart Polymers and Hydrogels: Incorporating the scaffold into polymer backbones to create materials that respond to specific stimuli (e.g., pH, temperature, enzymes). These could be used for controlled drug delivery systems or as scaffolds for tissue engineering.
Functional Surface Coatings: Grafting derivatives onto surfaces (e.g., medical implants, biosensors) to modify their properties. This could be used to prevent biofouling, improve biocompatibility, or create surfaces that can selectively capture specific biomolecules.
Specialty Polymers: The rigid, polar nature of the succinimide ring could impart unique thermal and mechanical properties to polymers, leading to applications in high-performance plastics or specialty adhesives. The diverse reactivity of related maleimides in polymer science suggests a similar potential for succinimide derivatives. acs.org
Table 8.4: Potential Advanced Functional Materials Based on the 2,5-Dioxopyrrolidinyl Scaffold
| Material Type | Method of Incorporation | Potential Application | Key Properties to Investigate |
|---|---|---|---|
| Biodegradable Polymers | Co-polymerization via the carboxylic acid group | Controlled drug release, resorbable surgical sutures | Degradation kinetics, drug loading/release profiles |
| Hydrogels | Cross-linking through the scaffold | Tissue engineering scaffolds, wound dressings | Swelling ratio, mechanical strength, biocompatibility |
| Functionalized Nanoparticles | Covalent attachment to nanoparticle surfaces | Targeted drug delivery, medical imaging contrast agents | Bioconjugation efficiency, stability, cellular uptake |
| Affinity Chromatography Media | Immobilization onto a solid support | Purification of proteins and other biomolecules | Binding capacity, selectivity, reusability |
Addressing Research Gaps and Challenges in Compound Optimization
To fully realize the potential of this compound, several research gaps and challenges must be addressed. A concerted effort in compound optimization, guided by both experimental and computational methods, will be crucial.
Key challenges for future research include:
Improving Selectivity: For many biological targets, achieving high selectivity is paramount to minimizing off-target effects. Future design efforts must focus on subtle structural modifications that enhance binding to the desired target over related proteins.
Optimizing Pharmacokinetics: Early assessment and optimization of ADMET properties are essential. This includes improving solubility, metabolic stability, and cell permeability to ensure that potent compounds can become effective therapeutic agents.
Overcoming Drug Resistance: In areas like oncology and infectious disease, drug resistance is a major hurdle. researchgate.net Future work should focus on designing derivatives that act via novel mechanisms of action or can evade known resistance pathways.
Scalable Synthesis: As lead compounds emerge, developing scalable, cost-effective, and sustainable synthetic routes will be critical for their translation to clinical and commercial applications. mdpi.com
Table 8.5: Summary of Research Gaps and Optimization Challenges
| Area of Research | Specific Gap/Challenge | Proposed Strategy |
|---|---|---|
| Medicinal Chemistry | Lack of broad structure-activity relationship (SAR) data. | High-throughput synthesis and screening of focused compound libraries. |
| Pharmacology | Poor understanding of in vivo efficacy and off-target effects. | In-depth preclinical evaluation in relevant animal models; proteome-wide profiling. |
| Computational Chemistry | Scarcity of high-quality data for training predictive AI models. | Systematic generation of experimental data for key derivatives to build robust models. |
| Process Chemistry | Need for scalable and green synthetic routes. | Development of continuous flow processes and catalytic, atom-economical reactions. mdpi.comprimescholars.com |
| Materials Science | Limited exploration of the scaffold in functional materials. | Fundamental studies on polymerization and surface modification reactions. |
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Emergency Measures : In case of eye exposure, rinse immediately with water for ≥15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .
- Storage : Store in tightly sealed containers in well-ventilated areas away from heat or open flames to prevent decomposition into toxic fumes .
Q. What synthetic routes are commonly employed for this compound, and how is purity ensured?
- Methodological Answer :
- Synthesis : Acylation of pyrrolidine derivatives using acetic anhydride or coupling reagents like EDC/HOBt. Reaction progress is monitored via TLC or HPLC .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity is validated by HPLC (>98% purity) and NMR to confirm absence of unreacted starting materials .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to identify protons (e.g., α-protons at δ 2.5–3.5 ppm) and carbonyl groups (δ 170–175 ppm). IR spectroscopy confirms C=O stretches (~1700 cm) .
- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI-MS) for molecular ion verification (CHNO, MW 175.15 g/mol) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in peptide coupling reactions?
- Methodological Answer :
- Mechanistic Insight : The electron-withdrawing dioxopyrrolidinyl group activates the adjacent carbonyl for nucleophilic attack, enhancing reactivity in amide bond formation. Density Functional Theory (DFT) calculations can model charge distribution and transition states .
- Experimental Validation : Compare coupling efficiency with standard reagents (e.g., HATU vs. DCC) using model peptides. Monitor reaction kinetics via F NMR or real-time FTIR .
Q. What strategies mitigate toxic byproduct formation during high-temperature reactions involving this compound?
- Methodological Answer :
- Thermal Stability Analysis : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C). Use inert atmospheres (N) to suppress oxidation .
- Byproduct Identification : GC-MS or LC-HRMS to detect and quantify degradation products (e.g., maleic anhydride or pyrrolidine derivatives). Optimize solvent systems (e.g., DMF vs. DMSO) to reduce side reactions .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodological Answer :
- In Silico Approaches : Perform molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., proteases). Use QSAR models to correlate substituent effects (e.g., methyl vs. phenyl groups) with IC values .
- Validation : Synthesize top-predicted derivatives and test in vitro enzyme inhibition assays. Compare computational and experimental results to refine models .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported hazard classifications of this compound derivatives?
- Methodological Answer :
- Source Evaluation : Cross-reference SDS data with peer-reviewed toxicity studies. For example, conflicting eye irritation claims (Category 2 vs. Category 3) may arise from differences in test concentrations or animal models .
- Experimental Replication : Conduct OECD Guideline 404 (skin irritation) and 405 (eye irritation) tests under standardized conditions. Use human epidermal models (EpiDerm™) for ethical consistency .
Application-Oriented Questions
Q. What role does this compound play in prodrug design?
- Methodological Answer :
- Prodrug Activation : The dioxopyrrolidinyl moiety undergoes enzymatic hydrolysis (e.g., esterases) to release active drugs. Design pH-sensitive derivatives by modifying the acetic acid side chain .
- In Vivo Testing : Use radiolabeled C analogs to track biodistribution and hydrolysis rates in rodent models. Analyze plasma metabolites via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
